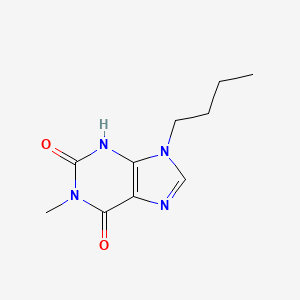

9-butyl-1-methyl-3H-purine-2,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

61080-38-4 |

|---|---|

Molecular Formula |

C10H14N4O2 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

9-butyl-1-methyl-3H-purine-2,6-dione |

InChI |

InChI=1S/C10H14N4O2/c1-3-4-5-14-6-11-7-8(14)12-10(16)13(2)9(7)15/h6H,3-5H2,1-2H3,(H,12,16) |

InChI Key |

RJMCRESAHHYDPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC2=C1NC(=O)N(C2=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 9 Butyl 1 Methyl 3h Purine 2,6 Dione

General Synthetic Routes to the Purine-2,6-dione (B11924001) Core Structure

The synthesis of the purine-2,6-dione skeleton, commonly known as the xanthine (B1682287) scaffold, is a well-established area of heterocyclic chemistry. The most prominent and widely applicable method is the Traube purine (B94841) synthesis, first introduced in 1900. chemistry-online.comslideshare.net This classical approach constructs the purine ring system by fusing an imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) moiety. thieme-connect.deresearchgate.net

The general pathway of the Traube synthesis commences with a substituted 4,5-diaminopyrimidine (B145471). researchgate.net A common precursor is 4,5-diaminouracil, which can be prepared from urea (B33335) or substituted ureas. nih.gov The synthesis often starts with a 6-aminouracil (B15529) derivative, which undergoes nitrosation at the 5-position, typically using sodium nitrite (B80452) in an acidic medium like acetic acid. nih.gov This is followed by a reduction of the nitroso group to an amino group, yielding the crucial 5,6-diaminouracil (B14702) intermediate. nih.gov

The final step in forming the purine-2,6-dione core is the cyclization of the 4,5-diaminopyrimidine intermediate. This is achieved by introducing a one-carbon fragment that bridges the two amino groups at the C4 and C5 positions of the pyrimidine ring. thieme-connect.de A variety of reagents can be employed for this ring-closure step, with the choice of reagent often determining the substituent at the C8 position of the final purine. For the synthesis of xanthines (unsubstituted at C8), formic acid is a widely used cyclizing agent. chemistry-online.comthieme-connect.denih.gov

Alternative methods for the cyclization step include the use of other one-carbon sources like diethoxymethyl acetate (B1210297) or orthoformates. thieme-connect.de The condensation of a 5,6-diaminouracil with an aldehyde can lead to an imine intermediate, which upon oxidative cyclization, yields an 8-substituted xanthine derivative. researchgate.net

Table 1: Key Methodologies for Purine-2,6-dione Core Synthesis

| Synthetic Strategy | Starting Material | Key Intermediates | Cyclization Reagent Example | Reference |

|---|---|---|---|---|

| Traube Purine Synthesis | 6-Aminouracil or Urea derivative | 6-Amino-5-nitrosouracil, 5,6-Diaminouracil | Formic Acid | chemistry-online.comnih.gov |

Targeted Synthesis of 9-butyl-1-methyl-3H-purine-2,6-dione

The targeted synthesis of a specifically disubstituted xanthine like this compound requires precise control over the introduction of the alkyl groups at the N1 and N9 positions. This involves a multi-step process encompassing precursor synthesis, regioselective alkylation, and final ring formation.

Precursor Synthesis and Intermediate Derivatization

The synthesis can either begin with a pre-formed xanthine scaffold that is subsequently alkylated, or by building the substituted purine from a pyrimidine precursor that already contains one of the required alkyl groups. A common approach involves starting with a commercially available or synthesized 1-methyl-3H-purine-2,6-dione (1-methylxanthine) or a similar precursor.

Alternatively, following the Traube synthesis pathway, one could start with an N-alkylated urea to introduce the methyl group that will ultimately reside at the N1 position. For instance, the reaction could begin with N-methylurea, which is then used to construct a 3-methyl-6-aminouracil intermediate. nih.gov This intermediate can then be carried forward through the nitrosation, reduction, and cyclization sequence.

Regioselective Alkylation Strategies at N1 and N9 Positions

Regioselective alkylation is the most critical and challenging aspect of synthesizing asymmetrically substituted xanthines. The xanthine core possesses acidic N-H protons at the N1, N3, N7, and N9 positions, presenting multiple potential sites for alkylation. uniroma1.it The order of reactivity of these sites can be influenced by steric hindrance, electronic effects of existing substituents, and the reaction conditions employed.

To achieve the desired 1,9-disubstitution pattern, a sequential alkylation strategy is typically employed.

Alkylation at N9: The N9 position of xanthine derivatives can often be alkylated with good selectivity. For instance, reacting a xanthine precursor with an alkylating agent like ethyl tosylate or diethyl sulfate (B86663) can lead to preferential N9-alkylation. mdpi.comnih.gov In the context of synthesizing this compound, one could start with 1-methylxanthine (B19228) and introduce the butyl group at the N9 position using a butyl halide (e.g., butyl bromide) or butyl tosylate in the presence of a suitable base.

Alkylation at N1: If starting with an unsubstituted xanthine or a 9-substituted xanthine, alkylation at the N1 and N3 positions is common. The relative proportion of N1 versus N3 alkylation can be controlled by the choice of base, solvent, and alkylating agent.

A plausible synthetic route would be to start with 1-methylxanthine as the precursor. The N-H proton at the N9 position is generally more acidic than the N7-H, facilitating regioselective alkylation at N9 under controlled basic conditions. The reaction would involve deprotonation of 1-methylxanthine with a base like potassium carbonate followed by reaction with a butylating agent such as 1-bromobutane.

Cyclization and Ring-Closure Techniques for Purine Formation

If the synthesis is approached by building the purine from a pyrimidine precursor, the cyclization step is the final key transformation to form the bicyclic core. Starting with a 5,6-diamino-3-methyluracil intermediate (as described in 2.2.1), the imidazole ring is formed. nih.gov

The crucial step is to perform this cyclization in a manner that either incorporates the N9-butyl group directly or allows for its subsequent introduction. A common strategy involves condensing the diaminopyrimidine with a reagent that will form the C8-H bond. Heating the diaminopyrimidine in formic acid is a standard procedure for this purpose. thieme-connect.de Following the formation of 1-methylxanthine, the N9-butylation would proceed as described in the previous section.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, particularly during the regioselective alkylation step.

Alkylation: The choice of base is critical. Stronger bases may lead to multiple deprotonations and a mixture of products, while milder bases like potassium carbonate can offer better selectivity. mdpi.com The solvent also plays a significant role; polar aprotic solvents such as dimethylformamide (DMF) are commonly used. mdpi.com Reaction temperature and time must be carefully controlled to prevent side reactions. Non-conventional energy sources, such as microwave irradiation, have been shown to accelerate reactions and improve yields in the synthesis of xanthine derivatives. uniroma1.it

Cyclization: For the Traube synthesis, the cyclization conditions can be optimized. While refluxing in formic acid is traditional, alternative methods using dehydrating agents can improve efficiency. For example, the use of 1,1,1,3,3,3-hexamethyldisilazane (HMDS) has been reported to facilitate the cyclization of carboxamide intermediates to form the purine ring, often resulting in higher yields and simpler purification. researchgate.net Polyphosphoric acid (PPA) can also be an effective agent for certain cyclodehydration reactions in purine synthesis. researchgate.net

Table 2: Factors for Optimization in Synthesis

| Step | Parameter to Optimize | Examples / Conditions | Desired Outcome |

|---|---|---|---|

| Alkylation | Base | K₂CO₃, NaH | Regioselectivity, High Conversion |

| Solvent | DMF, Water | Solubility, Reaction Rate | |

| Temperature | 25°C to 150°C | Prevent side reactions, increase rate | |

| Technology | Microwave irradiation, Q-Tube® | Reduced reaction time, improved yield | |

| Cyclization | Reagent | Formic acid, PPA, HMDS | High yield, clean reaction |

Post-Synthetic Functionalization of this compound and its Analogues

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications. The most accessible site for functionalization on the purine-2,6-dione core, which lacks N-H protons, is the C8 position. uniroma1.it

The C8-H bond is the most acidic C-H bond in the xanthine ring system. It can be deprotonated using a strong base to generate an N-heterocyclic carbene (NHC) intermediate. uniroma1.it These xanthine-8-ylidene carbenes are valuable synthons that can be trapped with various electrophiles or used as ligands to form metal complexes with elements like palladium, silver, gold, and rhodium. uniroma1.itmdpi.com This opens up a pathway to a wide range of C8-substituted analogues.

Other potential modifications, though less common, could involve transformations of the butyl chain at the N9 position. For example, introducing a functional group onto the butyl chain prior to its attachment to the purine ring would yield analogues with functionalities on the side chain. Furthermore, while the purine ring itself is relatively stable, advanced techniques like photoredox/nickel dual catalysis could potentially be adapted for C-H functionalization at other positions, though this is more established for different classes of purine derivatives. nih.gov

Introduction of Substituents at the C8 Position (e.g., thiophenyl, aminoalkyl)

The C8 position of the purine-2,6-dione core is a common site for chemical modification, significantly influencing the molecule's properties. The introduction of substituents is generally achieved through two main strategies: building the imidazole ring of the purine system with a pre-functionalized component or by functionalizing a pre-formed purine-2,6-dione scaffold.

One prevalent method starts with a suitably N-substituted 5,6-diaminouracil. For the synthesis of C8-substituted 9-butyl-1-methyl-purine-2,6-dione derivatives, the precursor would be 5,6-diamino-3-butyl-1-methyluracil. This intermediate can be condensed with various reagents to introduce the C8-substituent and simultaneously form the imidazole ring. For instance, reaction with carboxylic acids or their derivatives followed by cyclization yields 8-alkyl or 8-aryl xanthines. frontiersin.orgnih.gov

A more direct and widely used approach involves the nucleophilic substitution of a leaving group, typically a halogen, at the C8 position of the pre-formed 9-butyl-1-methyl-8-halo-3H-purine-2,6-dione. This 8-halo precursor is a versatile intermediate for introducing a wide array of functional groups.

Introduction of a Thiophenyl Group: An 8-thiophenyl substituent can be introduced by reacting 8-bromo-9-butyl-1-methyl-3H-purine-2,6-dione with a sulfur nucleophile like thiophenol. The reaction typically proceeds in the presence of a base to deprotonate the thiophenol, enhancing its nucleophilicity.

Reaction Scheme:

Reactants: 8-bromo-9-butyl-1-methyl-3H-purine-2,6-dione, Thiophenol

Conditions: Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO)

Product: 9-butyl-1-methyl-8-(phenylthio)-3H-purine-2,6-dione

Introduction of an Aminoalkyl Group: Similarly, aminoalkyl chains can be attached at the C8 position via nucleophilic substitution. This is accomplished by reacting the 8-bromo precursor with an appropriate aminoalkylamine, such as N,N-dimethylethylenediamine. The terminal amino group of the diamine acts as the nucleophile, displacing the bromide. Such modifications have been reported for related 1,3-dimethyl-purine-2,6-dione systems. nih.gov

Reaction Scheme:

Reactants: 8-bromo-9-butyl-1-methyl-3H-purine-2,6-dione, Aminoalkyldiamine (e.g., 4-aminobutylamine)

Conditions: Typically heated in a suitable solvent, sometimes with a non-nucleophilic base to scavenge the HBr byproduct.

Product: 8-((4-aminobutyl)amino)-9-butyl-1-methyl-3H-purine-2,6-dione

| Precursor | Reagent | Substituent Introduced |

| 8-bromo-9-butyl-1-methyl-3H-purine-2,6-dione | Thiophenol | Thiophenyl |

| 8-bromo-9-butyl-1-methyl-3H-purine-2,6-dione | Aminoalkylamine | Aminoalkyl |

Chemical Modifications of the Butyl and Methyl Groups

Direct chemical modification of the N-butyl and N-methyl groups on the purine-2,6-dione scaffold is challenging due to the stability of the N-C bond. Therefore, modifications are typically introduced by utilizing functionalized alkylating agents during the initial synthesis of the purine ring system.

The synthesis of N-alkylated xanthines is commonly achieved by the alkylation of xanthine or a suitable uracil (B121893) precursor. To obtain analogues of this compound with modified alkyl chains, the synthetic strategy would involve replacing methyl iodide or butyl bromide with a functionalized analogue.

Synthesis of a Hydroxylated Butyl Chain Analogue: To introduce a hydroxyl group at the terminus of the butyl chain, 4-bromobutan-1-ol could be used as the alkylating agent in the synthesis. This would result in the formation of 9-(4-hydroxybutyl)-1-methyl-3H-purine-2,6-dione. This hydroxyl group can then serve as a handle for further functionalization, such as esterification or etherification.

Synthesis of an Unsaturated Butyl Chain Analogue: To introduce unsaturation, an alkylating agent like 4-bromobut-1-ene could be employed. This would yield 9-(but-3-en-1-yl)-1-methyl-3H-purine-2,6-dione. The terminal alkene provides a site for various addition reactions, allowing for further diversification of the molecule.

While direct dealkylation at the N1 or N9 positions is generally difficult and can lack selectivity, specific reagents might achieve this under harsh conditions, though this is not a common strategy for simple modification. The more practical approach remains the de novo synthesis using varied and functionalized alkylating agents to build a library of analogues. nih.govresearchgate.net

| Alkylating Agent | Resulting N9-Substituent | Functional Group Introduced |

| 4-Bromobutan-1-ol | 4-Hydroxybutyl | Hydroxyl (-OH) |

| 4-Bromobut-1-ene | But-3-en-1-yl | Alkene (-C=C) |

| 1-Bromo-4-chlorobutane | 4-Chlorobutyl | Chloro (-Cl) |

Heterocyclic Annulation Strategies on the Purine-2,6-dione Scaffold

Heterocyclic annulation involves the construction of a new ring fused to the existing purine-2,6-dione framework, leading to novel polycyclic systems. These strategies often utilize reactive sites on the purine ring to build the new heterocyclic structure.

A well-documented strategy involves the formation of a thiazole (B1198619) ring fused to the imidazole moiety of the purine core, creating a thiazolo[2,3-f]purine-2,4-dione system. researchgate.net This can be adapted for the this compound scaffold.

The synthesis begins with the introduction of a mercapto group at the C8 position, typically by reacting the 8-bromo derivative with sodium hydrosulfide. The resulting 8-mercapto-purine-2,6-dione is then S-alkylated with an α-haloketone, such as 2-bromoacetophenone. This intermediate, an 8-(2-oxo-2-phenylethylsulfanyl) derivative, undergoes intramolecular cyclodehydration upon treatment with an acid catalyst like polyphosphoric acid. The reaction involves the N7 nitrogen of the imidazole ring attacking the carbonyl carbon of the side chain, followed by dehydration to form the fused thiazole ring. researchgate.net

Reaction Sequence:

Thiolation: 8-bromo-9-butyl-1-methyl-3H-purine-2,6-dione → 9-butyl-8-mercapto-1-methyl-3H-purine-2,6-dione

S-Alkylation: Reaction with an α-haloketone (e.g., p-chloro-α-bromoacetophenone) → 8-[2-(p-chlorophenyl)-2-oxo-ethylsulfanyl]-9-butyl-1-methyl-3H-purine-2,6-dione

Cyclodehydration: Treatment with polyphosphoric acid → 6-(p-chlorophenyl)-9-butyl-7-methyl-1H-thiazolo[2,3-f]purine-2,4-dione

Another strategy involves the formation of a pyrimidine ring fused across the N7 and C8 positions, leading to pyrimido[1,2,3-cd]purine derivatives. These reactions often utilize an 8-amino-substituted purine-dione, which is then cyclized with a 1,3-dielectrophile. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for such ring closures. researchgate.net

| Fused Heterocycle | Key Intermediate | General Reagents for Annulation |

| Thiazole | 8-mercapto-purine-2,6-dione | α-Haloketone, Acid catalyst |

| Pyrimidine | 8-amino-purine-2,6-dione | 1,3-Dicarbonyl compound or equivalent |

Biological Activity Profiling and Preclinical Pharmacological Investigations of 9 Butyl 1 Methyl 3h Purine 2,6 Dione Derivatives

Enzyme Modulatory Effects and Inhibition Kinetics

Phosphodiesterase (PDE) Inhibition (e.g., PDE3, PDE4 isoforms)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). acs.org The inhibition of specific PDE isoforms has emerged as a significant therapeutic strategy for a range of conditions, particularly inflammatory diseases. acs.org The purine-2,6-dione (B11924001) scaffold, a core component of methylxanthines like caffeine (B1668208) and theophylline, is a well-established starting point for the development of PDE inhibitors.

Derivatives of this scaffold have been explored for their activity against various PDE isoforms, with a particular focus on PDE3 and PDE4 due to their roles in inflammation and airway diseases. PDE4, which specifically degrades cAMP, is highly expressed in inflammatory cells. Its inhibition leads to increased intracellular cAMP levels, which in turn suppresses the activity of these cells and reduces the production of pro-inflammatory mediators. acs.org

Dual inhibition of PDE3 and PDE4 is a particularly promising approach for treating chronic obstructive pulmonary disease (COPD). This strategy combines the anti-inflammatory effects of PDE4 inhibition with the bronchodilator effects of PDE3 inhibition. Research into dual PDE3/4 inhibitors has led to the development of novel compounds with synergistic benefits. For instance, certain purine-2,6-dione butanehydrazide derivatives have been developed as dual PDE4/PDE7 inhibitors, demonstrating pronounced anti-inflammatory effects due to the simultaneous inhibition of both isoforms, with IC50 values in the low micromolar range (e.g., 1.4 µM on PDE4). acs.org

Table 1: Examples of Purine-2,6-dione Derivatives as PDE Inhibitors

| Compound Class | Target Isoform(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Purine-2,6-dione butanehydrazide derivative | PDE4 / PDE7 | 1.4 µM (PDE4), 3.2 µM (PDE7) | acs.org |

| KCA-1490 | PDE3A / PDE4B | 369 nM (PDE3A), 42 nM (PDE4B) | acs.org |

| RPL554 (tricyclic derivative) | PDE3 / PDE4 | In clinical development for COPD | acs.org |

Ribonuclease Inhibition (e.g., Caf1, PARN Deadenylases)

Deadenylases are ribonucleases that play a crucial role in gene expression by controlling the length of the poly(A) tail of messenger RNAs (mRNAs), which influences mRNA stability and translation. nih.gov The Caf1 (also known as CNOT7) and poly(A)-specific ribonuclease (PARN) enzymes are key players in this process. nih.gov Both are Mg2+-dependent 3'–5' exoribonucleases that preferentially target poly(A) sequences. nih.gov The discovery of inhibitors for these enzymes is of significant interest for both biochemical research and potential therapeutic applications.

Recent studies have identified purine-2,6-dione derivatives as potent, sub-micromolar inhibitors of Caf1 and PARN. nih.gov An initial hit compound, a 1-hydroxy-3,7-dihydro-purine-2,6-dione derivative, was discovered and subsequently optimized. nih.gov The inhibitory mechanism is believed to involve the coordination of the two catalytic Mg2+ ions in the active site of the ribonucleases by the N-hydroxyimide moiety of the inhibitors, thereby blocking substrate binding. nih.gov

Structure-activity relationship (SAR) studies have shown that substitutions on the purine-2,6-dione core can dramatically affect inhibitory potency. For example, compound 8j, a derivative with specific substitutions, was found to be the most potent compound in one study, exhibiting a more than 10-fold increase in activity compared to the initial hit compound. nih.gov This highlights the potential for developing highly effective and selective inhibitors based on this scaffold.

These findings suggest that 9-butyl-1-methyl-3H-purine-2,6-dione and its derivatives could also be investigated for their ability to inhibit Caf1 and PARN. The specific substitutions (N9-butyl, N1-methyl) would influence the compound's interaction with the enzyme's active site, potentially leading to novel inhibitory profiles.

Table 2: Inhibition of Ribonucleases by Purine-2,6-dione Derivatives

| Enzyme | Compound Class | Key Structural Feature | Potency | Reference |

|---|---|---|---|---|

| Caf1 | 1-hydroxy-3,7-dihydro-purine-2,6-diones | N-hydroxyimide moiety | (Sub)micromolar | nih.gov |

| PARN | 1-hydroxy-3,7-dihydro-purine-2,6-diones | N-hydroxyimide moiety | (Sub)micromolar | nih.gov |

Sirtuin (SIRT) Enzyme Inhibition (e.g., SIRT1, SIRT2, SIRT3, SIRT5)

Sirtuins (SIRT1-7) are a family of NAD+-dependent deacylases that are critical regulators of numerous physiological processes, including metabolism, DNA repair, and inflammation. nih.govnih.gov As such, they have become important targets for drug discovery in areas like cancer and neurodegenerative diseases. nih.gov The development of sirtuin inhibitors is an active area of research.

The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold has been identified as a basis for novel, potent sirtuin inhibitors. nih.gov Derivatives of this scaffold have been shown to act as pan-inhibitors, targeting multiple sirtuin isoforms, including SIRT1, SIRT2, SIRT3, and SIRT5. nih.govnih.gov

Molecular docking studies have elucidated the inhibitory mechanism, showing that these compounds occupy the acetyl-lysine binding site of the sirtuin enzyme. nih.govnih.gov The interaction is primarily driven by hydrophobic interactions, with a key hydrogen bond also contributing to the binding mode. nih.gov Enzyme kinetic assays have confirmed that these compounds are competitive inhibitors with respect to the acetylated substrate and mixed-type inhibitors concerning NAD+. nih.govnih.gov

One particular derivative, compound 15 from a published study, demonstrated better inhibitory activity against SIRT1 and SIRT5 than a previously known potent sirtuin inhibitor. nih.gov This underscores the potential of the purine-2,6-dione scaffold for creating highly effective sirtuin modulators. While this compound lacks the C8-mercapto group of these specific inhibitors, its core structure suggests that with appropriate functionalization, it could be adapted to target sirtuins. The nature and position of substituents on the purine (B94841) ring are crucial for achieving high-affinity binding and selective inhibition.

Table 3: Sirtuin Inhibition by 8-Mercapto-3,7-dihydro-1H-purine-2,6-dione Derivatives

| Target Isoform(s) | Inhibition Mechanism | Key Structural Feature | Outcome | Reference |

|---|---|---|---|---|

| SIRT1, SIRT2, SIRT3, SIRT5 | Competitive with acetyl substrate, Mixed-type with NAD+ | 8-mercapto group | Pan-inhibition | nih.govnih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The purine-2,6-dione structure, particularly the trimethylxanthine core of caffeine, has been a foundation for developing novel AChE inhibitors. researchgate.net

Research has shown that introducing specific substituents at the C8 position of the xanthine (B1682287) core can lead to potent AChE inhibitory activity. researchgate.net For instance, a series of 8-(3-(azocan-1-yl)propargyl)trimethylxanthine derivatives has been synthesized and evaluated. One compound from this series emerged as a potent nanomolar AChE inhibitor with an IC50 value of 0.255 µM. researchgate.net

Further modifications, such as introducing a 1-(4-(aminobut-2-yn-1-yl)) substituent into the theobromine (B1682246) (3,7-dimethylxanthine) core, have yielded even more active inhibitors. researchgate.net The compound 1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione was identified as the most active AChE inhibitor in its series, with an IC50 of 0.089 µM, surpassing the activity of the standard drug galantamine. researchgate.net

Structure-activity relationship (SAR) studies indicate that the presence of a cyclic substituent on the propargylamino moiety is crucial for potent AChE inhibition. researchgate.net The size and nature of this cyclic group significantly influence the inhibitory potency. researchgate.net These findings demonstrate that the purine-2,6-dione scaffold is highly adaptable for designing powerful AChE inhibitors. The specific N1-methyl and N9-butyl substitutions of this compound, combined with appropriate C8 functionalization, could potentially yield novel compounds with significant AChE inhibitory activity.

Table 4: AChE Inhibitory Activity of Purine-2,6-dione Derivatives

| Compound Series | Most Potent Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| 8-(1-aminopropargyl)caffeines | 8-(3-(azocan-1-yl)propargyl) derivative (Compound 53) | 0.255 | researchgate.net |

| 1-(4-(aminobut-2-yn-1-yl))theobromines | 1-(4-(azocan-1-yl)but-2-yn-1-yl) derivative (Compound 65) | 0.089 | researchgate.net |

Trypanothione (B104310) Synthetase (TryS) Inhibition

Trypanothione synthetase (TryS) is an essential enzyme in the unique redox metabolism of trypanosomatid parasites, which are responsible for diseases like human African trypanosomiasis (sleeping sickness). researchgate.net This enzyme is absent in humans, making it an attractive drug target. TryS catalyzes the synthesis of trypanothione from glutathione (B108866) and spermidine. researchgate.net

The chemical validation of TryS as a drug target has been advanced through the discovery of novel inhibitors. High-throughput screening of compound libraries has identified several series of potent TryS inhibitors with nanomolar potency. researchgate.net These inhibitors exhibit various modes of inhibition, including mixed, uncompetitive, and allosteric-type inhibition with respect to the enzyme's substrates (spermidine, ATP, and glutathione). researchgate.net

One of the lead compounds identified, DDD86243, was shown to act on-target by significantly reducing intracellular trypanothione levels in Trypanosoma brucei and increasing the precursor glutathione, confirming its mechanism of action. researchgate.net While the identified lead compounds are not based on the purine-2,6-dione scaffold, the search for diverse chemical structures that can inhibit TryS is ongoing. The adaptability of the purine-2,6-dione core makes it a candidate for exploration in this context. By designing derivatives that can interact with the unique binding pockets of TryS, it may be possible to develop a new class of antitrypanosomal agents. The development of such compounds would involve screening libraries of purine-2,6-dione derivatives against the TryS enzyme to identify initial hits for further chemical optimization.

Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) Inhibition

No specific studies or data were identified that evaluate the inhibitory activity of this compound against the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK).

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1, CDK2, CDK5)

While the broader class of purine derivatives has been investigated for Cyclin-Dependent Kinase (CDK) inhibition, there is no available research specifically detailing the inhibitory effects of this compound on CDK1, CDK2, or CDK5. nih.govnih.gov

KRAS G12C Inhibitory Potential

The therapeutic potential of targeting the KRAS G12C mutation has led to extensive research. nih.gov Patent literature exists for substituted purine-2,6-dione compounds as potential KRAS G12C inhibitors. google.com However, specific data quantifying the inhibitory potential of this compound against KRAS G12C is not specified in the available literature.

In Vitro Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

Detailed investigations into the antiproliferative and cytotoxic effects of this compound against various cancer cell lines have not been reported in the reviewed scientific literature. While related purine analogues have been studied for their anticancer properties, data for this specific compound is absent. researchgate.netnih.gov

No studies were found that specifically assess the in vitro antiproliferative or cytotoxic activity of this compound against the human breast cancer cell line MCF7.

There is no available data from scientific studies on the in vitro antiproliferative or cytotoxic effects of this compound on the human lung cancer cell line A549.

Specific research detailing the evaluation of this compound for antiproliferative or cytotoxic activity against the human brain cancer cell lines LN229 and U87 could not be located.

Elucidation of Mechanisms of Antiproliferative Action

The antiproliferative potential of purine-2,6-dione derivatives has been a subject of significant investigation, with studies focusing on their cytotoxic effects and the underlying molecular mechanisms. Research has shown that substitutions at the N-7 and/or C-8 positions of the xanthine ring are a key area of interest for developing novel anti-tumor agents. nih.gov

One of the primary mechanisms implicated in the antiproliferative action of these compounds is the induction of apoptosis, or programmed cell death. nih.gov For instance, certain benzo-fused derivatives linked to purines have been shown to induce apoptosis in human metastatic breast cancer (MCF-7) cells. researchgate.net Studies on other heterocyclic derivatives have demonstrated that this process can be concentration-dependent and may involve the activation of key cellular machinery. For example, some compounds have been found to elevate intracellular reactive oxygen species (ROS), which in turn triggers the expression of caspase-9, a critical initiator of the apoptotic cascade. rsc.org

The cytotoxic efficacy of purine derivatives is often evaluated against various human malignant cell lines. In vitro studies using assays like the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay help determine the concentration at which these compounds inhibit cell growth by 50% (IC50). nih.gov This allows for a quantitative comparison of the potency of different derivatives.

| Compound Type | Cell Line | Activity (IC50/GI50) | Reference |

| Purine-based derivative (Compound I) | Various cancer cell lines | IC50 of 0.32 µM (EGFR inhibition) | nih.gov |

| Purine-based derivative (Compound II) | Four cancer cell lines | GI50 of 1.60 µM | nih.gov |

| Purine-based scaffold (Compound 5a) | Various cancer cell lines | GI50 of 38 nM | nih.gov |

| Purine-based scaffold (Compound 5e) | Various cancer cell lines | GI50 of 46 nM | nih.gov |

| Pteridine-based scaffold (Compound 7e) | Various cancer cell lines | GI50 of 44 nM | nih.gov |

IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition. This table is interactive. You can sort and filter the data.

Assessment of Anti-inflammatory and Immunomodulatory Effects

Purine-2,6-dione derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. researchgate.net The mechanisms underlying these effects are multifaceted and often involve the modulation of key inflammatory pathways.

A prominent mechanism is the inhibition of phosphodiesterases (PDEs), particularly PDE4 and PDE7, which are enzymes that break down the second messenger cyclic adenosine monophosphate (cAMP). nih.govirjms.com By inhibiting these enzymes, purine-2,6-dione derivatives increase intracellular cAMP levels, which subsequently suppresses inflammatory responses. nih.gov This mode of action has been linked to a strong anti-TNF-α effect, as observed in in vivo studies where specific butanehydrazide derivatives of purine-2,6-dione significantly decreased the concentration of this pro-inflammatory cytokine in rats with lipopolysaccharide (LPS)-induced endotoxemia. nih.gov

Another critical pathway targeted by these compounds is the nuclear factor-κB (NF-κB) signaling pathway, which plays a central role in inflammation. rsc.org Inhibition of NF-κB activation prevents the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. mdpi.combiomolther.org

The anti-inflammatory potential of these derivatives has been confirmed in various in vivo preclinical models:

Carrageenan-Induced Paw Edema: This model assesses acute inflammation. Studies have shown that 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives containing an amide moiety exhibit a potent antiedematous effect, significantly reducing paw swelling. nih.govuj.edu.pl

Zymosan-Induced Peritonitis: This model evaluates the inflammatory response within the peritoneal cavity. Derivatives with ester or carboxylic acid groups have been found to be highly active, decreasing neutrophil count and inhibiting early vascular permeability. nih.gov

These findings underscore the ability of purine-2,6-dione derivatives to modulate the immune response and reduce inflammation through mechanisms such as PDE inhibition and suppression of the NF-κB pathway. nih.govnih.gov

Investigation of Analgesic Activity

The analgesic potential of purine-2,6-dione derivatives has been extensively evaluated in various in vivo preclinical models. nih.govresearchgate.net Research indicates that these compounds can exert significant pain-relieving effects, often through mechanisms related to adenosine receptor modulation and anti-inflammatory action. nih.govnih.gov

Preclinical screening of analgesic activity commonly employs models that use thermal, chemical, or mechanical stimuli to induce a pain response in animals. slideshare.netsemanticscholar.orgfrontiersin.org Key models used to evaluate purine-2,6-dione derivatives include:

Writhing Test: This is a chemically-induced visceral pain model where an irritant like acetic acid is injected intraperitoneally, causing characteristic stretching behaviors (writhes). Annelated xanthine derivatives have shown exceptional activity in this assay, with the most potent compounds being 1.4 to 4.3 times more effective than the reference drug, acetylsalicylic acid. nih.gov

Formalin Test: This model assesses both acute (neurogenic) and persistent (inflammatory) pain. Amide derivatives of 1,3-dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids have demonstrated significant antiallodynic properties in this test. nih.gov

Hot-Plate Test: This is a thermal pain model that measures the response latency to a heat stimulus, primarily assessing centrally-mediated analgesia. Some, but not all, active xanthine derivatives have shown efficacy in this model. nih.govresearchgate.net

Studies on 1,3-dimethyl-2,6-dioxopurin-7-yl and 8-methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives have consistently reported significant analgesic activity. researchgate.netnih.gov The mechanism is thought to be linked to their ability to inhibit phosphodiesterase (PDE) and act as antagonists at TRPA1 channels, which contributes to their anti-inflammatory and, consequently, analgesic properties. nih.govnih.gov

Evaluation of Antiviral Potential

The purine scaffold is a fundamental component of nucleosides, making its derivatives a logical focus for antiviral drug discovery. biointerfaceresearch.com Research has explored the antiviral activity of xanthine derivatives against various viruses. ekb.egnih.gov For instance, certain novel xanthine compounds have been shown to reduce the cytopathogenic effects of the Peste des petits ruminants virus (PPRV) in cell cultures. nih.gov

In the context of the COVID-19 pandemic, significant research has been directed towards identifying inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. While molecular docking and simulation studies have identified some 1H-purine-2,6-dione derivatives as potential SARS-CoV-2 Mpro inhibitors, broad-spectrum antiviral activity remains a key goal. irjms.com

Recent structure-activity relationship (SAR) studies on xanthine derivatives have led to the identification of compounds with broad-spectrum inhibitory activity against various coronaviruses, including HCoV-229E, HCoV-OC43, and SARS-CoV-2 variants. nih.gov One particularly potent compound, 10o, was found to act on the post-entry stages of viral replication through a mechanism distinct from clinically approved drugs like nirmatrelvir. nih.gov While these findings highlight the potential of the broader xanthine class, specific preclinical data on the antiviral activity of this compound derivatives against targets like SARS-CoV-2 Mpro are not yet extensively detailed in the literature.

Antithyroid Activity Investigations

Investigations into the biological activities of purine-2,6-dione derivatives have revealed their potential as antithyroid agents. jmcs.org.mx Preclinical in vivo studies, particularly in rat models, have been instrumental in characterizing these effects.

A study on 8-sulfanyl-3,9-dihydro-1H-purine-2,6-dione derivatives demonstrated significant antithyroid activity. jmcs.org.mxscielo.org.mxscielo.org.mx In this investigation, rats were administered the compounds, and subsequent analysis revealed notable changes in thyroid hormone levels and thyroid gland histology.

The key findings from the in vivo preclinical model include:

Hormonal Variations: A significant decrease in the serum concentrations of free thyroxine (T4) and triiodothyronine (T3) was observed in the treated animals compared to the control group. jmcs.org.mxscielo.org.mx

TSH Level Increase: Concurrently, there was a comparative increase in the level of thyroid-stimulating hormone (TSH), as measured by the ELISA method. This hormonal profile is characteristic of an antithyroid effect, where the pituitary gland increases TSH production to compensate for lower thyroid hormone output. jmcs.org.mxscielo.org.mx

Histological Modifications: Examination of the thyroid tissues from treated animals showed distinct cellular changes. These included the follicular epithelium taking on a cylindrical shape and a depletion of colloid within the follicles. These histological modifications further corroborate the antithyroid activity of the compounds. jmcs.org.mxscielo.org.mx

These results indicate that 8-substituted purine-2,6-dione derivatives represent a class of compounds with significant antithyroid properties, warranting further investigation. jmcs.org.mx

Anticonvulsant Activity Screening

The purine nucleus is a well-established scaffold for the development of compounds with activity in the central nervous system, including anticonvulsant agents. daneshyari.com Preclinical screening for anticonvulsant activity is typically conducted using in vivo rodent models where seizures are induced either electrically or chemically. nih.gov

The maximal electroshock seizure (MES) test is a widely used and robust model for the initial screening of potential antiepileptic drugs, as it is predictive of efficacy against generalized tonic-clonic seizures. uc.ptmeliordiscovery.comnih.govsemanticscholar.org In this test, an electrical stimulus is applied to induce a seizure, and the ability of a test compound to prevent the tonic hindlimb extension phase is measured.

Screening of various purine derivatives has identified specific structural features that confer potent anticonvulsant activity. Research on 9-alkyl-6-substituted-purines revealed that compounds with a benzyl (B1604629) group at the 9-position of a 6-(methylamino) or 6-(dimethyl-amino)purine core possess strong activity in the MES test in rats. nih.gov Further optimization of this scaffold led to the development of 9-(2-fluorobenzyl)-6-(alkylamino)-9H-purines, which also demonstrated potent activity against MES-induced seizures, with some derivatives having efficacy several times greater than the established antiepileptic drug phenytoin. nih.govacs.org Another study identified 9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine as a highly potent compound in both MES and subcutaneous pentylenetetrazole (scPTZ) models. daneshyari.com These findings highlight the importance of the substituent at the 9-position of the purine ring for anticonvulsant activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 9 Butyl 1 Methyl 3h Purine 2,6 Dione Analogues

Impact of N-Substitution Patterns (N1, N3, N7, N9) on Biological Profiles

The nitrogen atoms at positions 1, 3, 7, and 9 of the purine-2,6-dione (B11924001) ring system are critical sites for substitution, and modifications at these positions can dramatically alter the biological profile of the resulting analogues. Each position exhibits a distinct influence on the molecule's interaction with biological targets, such as adenosine (B11128) receptors and phosphodiesterases. nih.gov

Substitutions at the N1 position are often crucial for generating high affinity and selectivity for adenosine receptors. researchgate.net The presence of a methyl group at N1, as in the parent compound, is a common feature in many adenosine receptor antagonists. nih.gov The N3 position also plays a significant role; substitutions here, often in conjunction with N1 modifications, can further enhance potency towards adenosine receptors. nih.gov In contrast, substitutions at the N7 position generally lead to a decrease in adenosine receptor affinity. researchgate.net While N7-substituted derivatives can exhibit other activities like bronchodilation, the presence of bulky groups at this position tends to diminish receptor binding. nih.gov The N9 position is particularly sensitive to substitution, with modifications often resulting in a decreased affinity for adenosine receptors and a loss of bronchodilator potency. researchgate.netnih.gov

| Substitution Position | General Impact on Biological Profile (primarily Adenosine Receptor Antagonism) | Reference |

|---|---|---|

| N1 | Necessary for high affinity and selectivity. | researchgate.net |

| N3 | Substitution, often with N1, enhances potency. | nih.gov |

| N7 | Generally decreases adenosine receptor affinity; bulkiness is detrimental. | nih.govresearchgate.net |

| N9 | Typically results in decreased adenosine receptor affinity. | researchgate.net |

The nature of the alkyl substituents at the nitrogen positions is a key determinant of activity. Increasing the alkyl chain length at the N1 and N3 positions from methyl to larger groups like propyl has been shown to significantly enhance affinity for adenosine receptors. drugbank.com For instance, replacing the 1,3-dimethyl groups with 1,3-dipropyl groups can increase affinity by approximately 20-fold.

Conversely, at the N7 position, alkylation tends to reduce potency. drugbank.com The effect of alkyl chain length at the N9 position, such as the butyl group in the reference compound, is complex. While N9 substitution generally reduces adenosine receptor affinity, the specific properties of the alkyl chain can modulate other activities. researchgate.net Studies on other heterocyclic systems have shown that increasing the size of an N-substituent from a small methyl group to a larger ethyl group can sometimes rescue biological activity, while branched substituents like isopropyl may offer a good balance of potency and improved metabolic stability. biointerfaceresearch.com

The introduction of heteroatoms (such as oxygen or nitrogen) into the substituents on the purine-2,6-dione core can significantly modify the compound's physicochemical properties and biological activity. These modifications can alter electron density, polarity, and hydrogen bonding capabilities. For example, replacing a methyl group at the N9 position with an electronegative ethoxymethyl group has been observed to reduce the association with free purine (B94841), potentially by decreasing the electron density in the purine ring or through steric hindrance. The polar effects of such substituents are considered an important factor affecting the stacking interactions of purine derivatives.

Effects of C8-Substitutions on Receptor and Enzyme Affinity

The C8 position of the purine-2,6-dione scaffold is a critical site for modification to enhance potency and selectivity. nih.gov Substituents at the C8-position have a more pronounced influence on the electronic structure of the purine ring compared to substitutions at other positions. rjpbr.com

Introducing hydrophobic substituents at the C8 position, particularly aryl groups, is a well-established strategy for increasing the potency of adenosine receptor antagonists. nih.gov This enhancement is attributed to strong hydrophobic interactions with the target receptor. However, these lipophilic modifications often lead to a decrease in aqueous solubility. nih.gov The combination of substitutions at C8 along with modifications at N1 and N3 has been reported to yield compounds with superior potency. nih.gov

| C8-Substituent Type | Effect on Affinity/Potency | Effect on Solubility | Reference |

|---|---|---|---|

| Hydrophobic/Aryl Groups | Increases potency at adenosine receptors. | Decreases aqueous solubility. | nih.gov |

| Chiral Substituents | Can introduce stereoselectivity (e.g., R-enantiomers more potent). | Variable. |

Stereochemistry and Conformational Flexibility in SAR Elucidation

The introduction of chiral centers, particularly at the C8 position, can lead to significant differences in biological activity between enantiomers. In a series of 1,3-dipropylxanthines with chiral C8-substituents, the R-enantiomers were found to be significantly more potent as adenosine A1 receptor antagonists than the corresponding S-enantiomers. This stereoselectivity highlights the importance of a specific three-dimensional orientation for optimal receptor binding.

Conformational flexibility also plays a role in activity. The orientation of substituents can affect intermolecular interactions and the accessibility of other parts of the molecule. For example, in certain 6-(azolyl)purine derivatives, a coplanar conformation between the purine and azole rings can shield the N7 position from alkylating agents, demonstrating how conformational constraints can dictate chemical reactivity and, by extension, biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of compounds with their biological activities. tandfonline.com For purine-2,6-dione (xanthine) analogues, 3D-QSAR models have been developed to understand the structural requirements for potent adenosine receptor antagonism. tandfonline.com

These models can generate contour maps that visualize the favorable and unfavorable regions for different properties around the molecular scaffold. For instance, a QSAR study on A2B adenosine receptor antagonists identified key structural determinants for activity. tandfonline.com Such models have predictive power, allowing for the in silico design of novel analogues with potentially improved potency before undertaking synthetic efforts. tandfonline.comresearchgate.net By establishing a mathematical relationship between chemical structure and biological activity, QSAR models serve as a valuable tool for rational drug design, helping to prioritize the synthesis of the most promising compounds. nih.govnih.gov

Influence of Molecular Modifications on Metabolic Stability (e.g., in vitro microsomal stability)

The metabolic stability of a drug candidate is a critical parameter, influencing its pharmacokinetic profile and duration of action. Molecular modifications to the purine-2,6-dione structure can have a profound impact on how the compound is metabolized by enzymes, such as the cytochrome P450 (CYP450) system in the liver.

In vitro microsomal stability assays are commonly used to assess this property. In these experiments, the compound is incubated with liver microsomes (which contain metabolic enzymes), and the rate of its degradation is measured over time. For example, studies on other heterocyclic scaffolds have shown that changing an N-substituent can significantly alter metabolic stability; an N-isopropyl group was found to confer improved stability compared to other alkyl groups. biointerfaceresearch.com Another common strategy to enhance metabolic stability is to replace metabolically labile C-H bonds with stronger C-F bonds, a modification intended to slow down CYP450-mediated metabolism. researchgate.net Evaluating analogues in in vitro microsomal stability assays provides crucial data for optimizing lead compounds to achieve a desirable pharmacokinetic profile.

Physicochemical Properties and Their Correlation with Biological Activity (e.g., Lipinski's Rule of Five compliance)nih.gov

The biological activity of 9-butyl-1-methyl-3H-purine-2,6-dione, a xanthine (B1682287) derivative, is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of a compound's potential as a therapeutic agent. Analysis of these properties, often guided by frameworks like Lipinski's Rule of Five, provides valuable insights into the druglikeness of a molecule. wikipedia.orgdrugbank.comunits.it

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.comunits.it The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

For this compound, a theoretical analysis based on its structure allows for the evaluation of its compliance with these rules.

Interactive Data Table: Lipinski's Rule of Five Compliance for this compound

| Property | Value | Compliance |

| Molecular Weight ( g/mol ) | 222.24 | Yes |

| Hydrogen Bond Donors | 1 | Yes |

| Hydrogen Bond Acceptors | 4 | Yes |

| Log P (estimated) | ~1.5 - 2.5 | Yes |

Note: The Log P value is an estimation based on the structure and values for similar xanthine derivatives.

Based on this analysis, this compound is expected to be compliant with Lipinski's Rule of Five, suggesting favorable physicochemical properties for oral bioavailability.

Correlation of Physicochemical Properties with Biological Activity

The specific substitutions on the xanthine scaffold, namely the methyl group at the N1 position and the butyl group at the N9 position, significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

Lipophilicity (Log P): The addition of alkyl groups, such as the butyl group at the N9 position, generally increases the lipophilicity of the xanthine molecule. An optimal level of lipophilicity is crucial for cell membrane permeability. Increased lipophilicity can enhance the ability of the compound to cross biological barriers, such as the blood-brain barrier, potentially leading to effects on the central nervous system. However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic breakdown. The estimated log P value for this compound falls within a range that is generally considered favorable for drug absorption.

Molecular Weight: With a molecular weight of 222.24 g/mol , the compound is well within the limit of 500 daltons set by Lipinski's rule. ajrconline.org This relatively small size is advantageous for passive diffusion across cell membranes.

Hydrogen Bonding Capacity: The presence of one hydrogen bond donor and four hydrogen bond acceptors in the structure of this compound allows for interactions with biological targets through hydrogen bonding. These interactions are often critical for the binding affinity and selectivity of a drug to its receptor. For instance, in the context of adenosine receptor antagonism, a common activity for xanthine derivatives, these hydrogen bonds play a key role in the ligand-receptor interaction.

Substituent Effects on Activity:

N1-Methyl Substitution: The methyl group at the N1 position is a common feature in many biologically active xanthines, such as caffeine (B1668208) and theophylline. This substitution is known to influence the potency and selectivity of adenosine receptor antagonism. semanticscholar.org

Computational Chemistry and Molecular Modeling for Rational Design of Purine 2,6 Dione Derivatives

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the purine-2,6-dione (B11924001) scaffold, docking studies are instrumental in understanding how modifications to the core structure influence binding affinity and selectivity.

Prediction of Binding Modes and Interaction Fingerprints

Docking algorithms explore a vast conformational space to identify the most stable binding pose of a ligand within the active site of a protein. This process generates a "binding mode," which details the three-dimensional arrangement of the ligand-protein complex. Studies on various purine-2,6-dione derivatives have successfully predicted their binding modes in targets such as the human poly(A)-selective ribonuclease Caf1 and the SARS-CoV-2 main protease (Mpro). peerj.comnih.gov

For instance, docking simulations can reveal how the butyl group at the N9 position and the methyl group at the N1 position of 9-butyl-1-methyl-3H-purine-2,6-dione might orient themselves within a binding pocket to maximize favorable interactions. The output of these simulations is often translated into an "interaction fingerprint," a schematic representation that summarizes all contacts between the ligand and specific amino acid residues of the target protein. These fingerprints are crucial for comparing different derivatives and understanding structure-activity relationships (SAR).

Characterization of Key Molecular Interactions

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Molecular docking excels at identifying and characterizing these crucial contacts. For the purine-2,6-dione scaffold, the key interactions frequently observed include:

Hydrogen Bonding: The oxygen and nitrogen atoms within the purine-2,6-dione core are potent hydrogen bond acceptors and donors. Docking studies consistently highlight hydrogen bonds between these atoms and polar residues in the active site, such as the proposed interaction between an N-hydroxyl function and the side-chain carboxyl of Asp61 in the Caf1 ribonuclease. nih.gov

Hydrophobic Interactions: Substituents like the butyl group in this compound are critical for establishing hydrophobic interactions with non-polar residues in the binding pocket, which can significantly enhance binding affinity.

Cation-π Interactions: In metalloenzymes, docking studies have identified cation-π interactions where the electron-rich purine (B94841) ring system interacts favorably with metal ions, such as Mg²⁺, present in the active site. nih.gov This type of interaction is proposed to be a key contributor to the inhibitory activity of certain purine-2,6-dione derivatives against ribonucleases. nih.gov

| Interaction Type | Purine-2,6-dione Moiety Involved | Potential Interacting Residue/Component | Reference |

| Hydrogen Bonding | C=O groups, N-H groups, N-hydroxyl function | Polar amino acids (e.g., Asp, Gln, Arg) | nih.gov |

| Hydrophobic Interactions | Alkyl/Aryl substituents (e.g., butyl group) | Non-polar amino acids (e.g., Leu, Val, Phe) | nih.gov |

| Cation-π Interactions | Purine ring system | Metal ions (e.g., Mg²⁺) | nih.gov |

| π-π Stacking | Purine ring system | Aromatic amino acids (e.g., Tyr, His, Phe) | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms over time, providing insights into the conformational stability of the complex and the dynamic behavior of the ligand in the binding site.

For promising purine-2,6-dione derivatives identified through docking, MD simulations of up to 100 nanoseconds are performed to validate the stability of the predicted binding pose. peerj.comresearchgate.netnih.gov These simulations can confirm whether the key interactions identified in docking are maintained over time. Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. peerj.comresearchgate.netnih.gov

Homology Modeling of Target Proteins

The success of structure-based drug design methods like molecular docking is contingent on the availability of a three-dimensional structure of the target protein. When an experimental structure (determined by X-ray crystallography or NMR spectroscopy) is not available, a reliable model can often be constructed using homology modeling.

This technique builds a 3D model of the target protein using the known experimental structure of a related homologous protein as a template. The process involves sequence alignment, model building, and refinement to generate a high-quality structural model of the target's binding site. This model can then be used for docking studies with compounds like this compound to predict binding modes and guide ligand design, effectively enabling rational drug design even in the absence of an experimentally determined target structure.

Virtual Screening Approaches for Identification of Novel Scaffolds and Ligands

Virtual screening is a powerful computational strategy for identifying promising hit compounds from large chemical libraries. For the purine-2,6-dione scaffold, this can involve screening vast databases containing millions of compounds to find derivatives with high predicted affinity for a specific target.

A common workflow begins with a pharmacophore model, which defines the essential 3D arrangement of chemical features required for biological activity. peerj.comnih.gov This model is used as a rapid filter to screen large databases, such as the ZINC database, identifying compounds that match the pharmacophore query. peerj.comnih.gov The resulting hits are then subjected to structure-based virtual screening (SBVS), where molecular docking is used to rank the compounds based on their predicted binding affinity (e.g., GlideScore) to the target protein. peerj.comresearchgate.net This hierarchical approach efficiently narrows down millions of potential compounds to a manageable number of top candidates for further in-depth analysis, such as MD simulations and subsequent experimental validation. peerj.comresearchgate.netnih.gov

De Novo Drug Design Principles Applied to the Purine-2,6-dione Core

De novo drug design aims to create entirely new molecules tailored to a specific biological target. When applied to the purine-2,6-dione core, these methods can generate novel derivatives with optimized properties. Modern approaches may utilize the purine-2,6-dione as a central scaffold or starting point.

Computational algorithms can then "grow" a molecule atom-by-atom or fragment-by-fragment directly within the target's active site. These methods explore vast chemical space to design novel substituents at positions like N1, N7, N9, or C8 of the purine ring, optimizing interactions with the protein. The designed molecules are continuously scored for binding affinity, synthetic feasibility, and other desirable drug-like properties, leading to the generation of innovative chemical structures that may not be present in existing compound libraries.

Future Directions and Emerging Research Avenues for 9 Butyl 1 Methyl 3h Purine 2,6 Dione Research

Development of Multi-Target-Directed Ligands Based on the Purine-2,6-dione (B11924001) Scaffold

The traditional "one-drug, one-target" paradigm has shown limitations in treating complex, multifactorial diseases. nih.gov Consequently, the development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy. nih.govnih.gov The purine-2,6-dione scaffold is particularly well-suited for the design of MTDLs due to its structural versatility, which allows for interactions with multiple biological targets. nih.gov

Future research will likely focus on creating hybrid molecules that combine the purine-2,6-dione core with other pharmacologically active moieties to address diseases such as cancer and neurodegenerative disorders. For instance, derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have been investigated as potent ligands for serotonin (B10506) receptors (5-HT1A, 5-HT2A, and 5-HT7), showing potential for anxiolytic and antidepressant activities. nih.gov The strategic modification of substituents on the purine-2,6-dione ring system opens avenues for designing new ligands with tailored polypharmacological profiles. nih.gov

Table 1: Examples of Multi-Targeting Strategies with Purine-2,6-dione Derivatives

| Derivative Class | Targeted Biological Systems | Potential Therapeutic Application |

| Arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones | Serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) | Anxiety and Depression |

| Purine-pyrimidine hybrids | DNA synthesis pathways, protein kinases | Cancer |

| 1,8-disubstituted purine-2,6-diones | Adenosine (B11128) receptors | Pain and Inflammation |

Advanced Preclinical Efficacy and Mechanism of Action Studies

While numerous purine-2,6-dione derivatives have shown promise in initial screenings, a deeper understanding of their preclinical efficacy and mechanisms of action is crucial for their translation into clinical candidates. Future studies will need to employ sophisticated in vivo models to validate the therapeutic potential of compounds like 9-butyl-1-methyl-3H-purine-2,6-dione.

A significant area of investigation is the anticancer potential of this chemical family. Purine (B94841) analogs are known to interfere with DNA synthesis, leading to the death of cancer cells. nih.gov For example, certain 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives have demonstrated anticancer effects, with molecular docking studies suggesting they may bind to the SH2 domain of STAT3, a key protein in cancer signaling. researchgate.net Further research will focus on elucidating the specific molecular pathways affected by these compounds and identifying biomarkers to predict treatment response.

Integration of Omics Technologies for Systems-Level Understanding of Compound Effects

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the global effects of drug candidates on biological systems. nih.govnih.gov By providing a holistic view of molecular changes, these technologies can help to identify not only the primary targets of purine-2,6-dione derivatives but also their off-target effects and broader impacts on cellular networks. mdpi.com

Future research will increasingly apply these high-throughput methods to characterize the molecular signatures of cells or tissues treated with compounds like this compound. mdpi.com This systems-level data will be invaluable for understanding the compound's mechanism of action, identifying potential toxicities early in the drug development process, and discovering novel therapeutic applications. nih.gov

Table 2: Application of Omics in Purine-2,6-dione Research

| Omics Technology | Potential Application | Research Goal |

| Transcriptomics | Measuring changes in gene expression following compound treatment. | Identify affected signaling pathways and predict mechanism of action. |

| Proteomics | Analyzing alterations in protein levels and post-translational modifications. | Discover direct protein targets and downstream effects. |

| Metabolomics | Profiling changes in small molecule metabolites. | Understand the impact on cellular metabolism and identify biomarkers of response. |

Application of Artificial Intelligence and Machine Learning in Lead Optimization and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the biological activities, physicochemical properties, and potential toxicities of novel compounds, thereby streamlining the drug design process. nih.gov

In the context of purine-2,6-dione research, AI and ML algorithms can be employed to:

Virtual Screening: Screen large virtual libraries of purine-2,6-dione derivatives to identify those with the highest probability of interacting with a specific biological target. researchgate.net

De Novo Design: Generate novel purine-2,6-dione structures with desired pharmacological properties. researchgate.net

Predictive Modeling: Develop models that can accurately predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, reducing the need for extensive experimental testing. astrazeneca.com

The integration of AI and ML will undoubtedly accelerate the discovery of new purine-2,6-dione-based drug candidates with improved efficacy and safety profiles. nih.gov

Exploration of New Therapeutic Areas for Purine-2,6-dione Derivatives

The structural similarity of the purine-2,6-dione scaffold to endogenous molecules like xanthine (B1682287) suggests a broad potential for therapeutic applications. researchgate.net While research has traditionally focused on areas such as cancer and inflammation, future investigations are likely to explore a wider range of diseases.

Some promising new therapeutic areas for purine-2,6-dione derivatives include:

Antiviral Agents: The purine core is a key component of nucleosides, making derivatives of purine-2,6-dione attractive candidates for the development of new antiviral drugs. nih.gov

Neuroprotection: As demonstrated by their interaction with serotonin and adenosine receptors, these compounds have the potential to modulate neuronal function and may offer therapeutic benefits for a variety of neurological and psychiatric conditions. derpharmachemica.comnih.gov

Metabolic Diseases: Certain derivatives have been investigated for their potential to inhibit phosphoenolpyruvate (B93156) carboxykinase (PEPCK), an enzyme involved in glucose metabolism, suggesting a possible role in the treatment of diabetes. derpharmachemica.com

Cardiovascular Disorders: Some methylxanthine derivatives, which share the purine-2,6-dione core, are used to treat conditions like intermittent claudication. researchgate.net

The continued exploration of the chemical space around the purine-2,6-dione scaffold, guided by modern drug discovery technologies, holds great promise for the development of novel therapies for a wide range of human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.